![molecular formula C22H25N3OS B4762873 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Overview
Description
1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as EPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTP belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is believed to act as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not to the same level as a full agonist. This property makes 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine useful in studying the function of the 5-HT1A receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the potential to improve cognitive function. These effects are thought to be mediated through the activation of the 5-HT1A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which allows for precise targeting of this receptor in studies. Additionally, 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been shown to have good selectivity for the 5-HT1A receptor over other receptors, which reduces the potential for off-target effects. However, one limitation of using 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is its relatively low potency as a partial agonist, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. One area of interest is the development of more potent analogs of 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine that can act as full agonists at the 5-HT1A receptor. Another area of interest is the use of 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine as a tool in the study of other GPCRs, such as the dopamine D2 receptor. Finally, 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine may have potential applications in the development of new drugs for the treatment of depression, anxiety, and other neurological disorders.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is a target for many drugs used to treat depression and anxiety. 1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has also been studied for its potential use as a tool in the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
properties
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-2-26-21-11-7-6-10-20(21)25-14-12-24(13-15-25)16-19-17-27-22(23-19)18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPZRCWHRVARGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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